4-Propoxybenzaldehyde

Catalog No.
S662525
CAS No.
5736-85-6
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxybenzaldehyde

CAS Number

5736-85-6

Product Name

4-Propoxybenzaldehyde

IUPAC Name

4-propoxybenzaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3

InChI Key

FGXZWMCBNMMYPL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C=O

Canonical SMILES

CCCOC1=CC=C(C=C1)C=O

Potential Precursor for More Complex Molecules

Due to its functional groups (an aldehyde and an ether), 4-propoxybenzaldehyde can be a building block for the synthesis of more complex organic molecules. Researchers have explored its use in the creation of various heterocyclic compounds []. Heterocyclic compounds are organic molecules with a ring structure containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. These molecules have a wide variety of applications in pharmaceuticals and other fields [].

Studying Chemical Reactions

The presence of the aldehyde group makes 4-propoxybenzaldehyde a useful substrate for studying various organic reactions. For instance, researchers have employed it in investigations on aldol condensation reactions []. Aldol condensations are a fundamental type of organic reaction used to create carbon-carbon bonds. Understanding these reactions is essential for organic chemists because they are used in the synthesis of many important molecules [].

4-Propoxybenzaldehyde is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_{2} and a molar mass of approximately 164.2 g/mol. It is classified as an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a propoxy group (-O-CH2-CH2-CH3) on a benzene ring. This compound appears as a clear to light orange liquid and has a boiling point of approximately 129-130 °C at 10 mmHg, with a melting point of 268 °C . Its density is recorded at 1.039 g/mL at 25 °C, and it is sensitive to air, requiring storage in dark, sealed containers at room temperature .

As mentioned earlier, there is no specific information on the mechanism of action of 4-Propoxybenzaldehyde in biological systems.

  • Skin and eye irritation: Aldehydes can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory tract [].
  • Flammability: Organic compounds like 4-Propoxybenzaldehyde are generally flammable [].
Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Oxidation: While aldehydes are generally oxidized to carboxylic acids, 4-propoxybenzaldehyde can also undergo oxidation under strong conditions.
  • Reduction: It can be reduced to 4-propoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

4-Propoxybenzaldehyde can be synthesized through several methods:

  • One-Step Reaction: A common method involves the reaction of p-hydroxybenzaldehyde with N-bromopropane. This straightforward synthesis allows for the direct formation of the propoxy substituent on the benzaldehyde ring .
  • Other Synthetic Routes: Alternative methods may include alkylation reactions or modifications involving other aromatic compounds, though these are less commonly reported.

4-Propoxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavoring agents.
  • Chemical Research: It is utilized in laboratory settings for studying reaction mechanisms involving aldehydes .

Several compounds share structural similarities with 4-propoxybenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-MethoxybenzaldehydeC9H10O2Contains a methoxy group; often used in organic synthesis.
4-EthoxybenzaldehydeC10H12O2Similar structure but with an ethoxy group; used in flavoring.
BenzaldehydeC7H6OA simpler structure; widely used as a precursor in organic synthesis.
p-HydroxybenzaldehydeC8H8O3Contains a hydroxyl group; known for its antioxidant properties.

Uniqueness of 4-Propoxybenzaldehyde

The presence of the propoxy group distinguishes 4-propoxybenzaldehyde from its analogs, providing unique solubility and reactivity characteristics that make it particularly useful in specific organic reactions and applications within the flavor and fragrance industry.

XLogP3

2.1

UNII

0OW6V9S3I7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5736-85-6

Wikipedia

Benzaldehyde, 4-propoxy-

General Manufacturing Information

Benzaldehyde, 4-propoxy-: INACTIVE

Dates

Modify: 2023-08-15

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